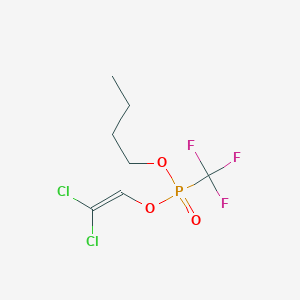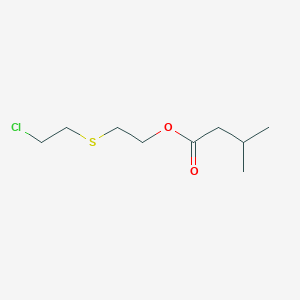
1,3-Dioxohexahydro-4,7-ethano-2-benzofuran-4(1H)-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dioxohexahydro-4,7-ethano-2-benzofuran-4(1H)-carbonitrile is an organic compound that belongs to the class of benzofurans. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxohexahydro-4,7-ethano-2-benzofuran-4(1H)-carbonitrile typically involves multi-step organic reactions. Common starting materials might include benzofuran derivatives, which undergo various chemical transformations such as cyclization, nitrile formation, and oxidation.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dioxohexahydro-4,7-ethano-2-benzofuran-4(1H)-carbonitrile can undergo several types of chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Conversion to more reduced forms.
Substitution: Replacement of functional groups.
Cyclization: Formation of ring structures.
Common Reagents and Conditions
Common reagents used in these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield more oxidized benzofuran derivatives, while reduction could produce more reduced forms.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development for treating various diseases.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,3-Dioxohexahydro-4,7-ethano-2-benzofuran-4(1H)-carbonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved might include inhibition of specific enzymes or modulation of signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 1,3-Dioxohexahydro-4,7-ethano-2-benzofuran-4(1H)-carbonitrile might include other benzofuran derivatives with similar structures and properties.
Uniqueness
What sets this compound apart from similar compounds could be its specific functional groups and the resulting biological activities. Its unique structure might confer specific advantages in terms of stability, reactivity, or biological efficacy.
Propriétés
Numéro CAS |
90014-11-2 |
|---|---|
Formule moléculaire |
C11H11NO3 |
Poids moléculaire |
205.21 g/mol |
Nom IUPAC |
3,5-dioxo-4-oxatricyclo[5.2.2.02,6]undecane-1-carbonitrile |
InChI |
InChI=1S/C11H11NO3/c12-5-11-3-1-6(2-4-11)7-8(11)10(14)15-9(7)13/h6-8H,1-4H2 |
Clé InChI |
YNYXQQBPQMILIX-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCC1C3C2C(=O)OC3=O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(1E)-N-Phenylethanimidoyl]cyclopentan-1-one](/img/structure/B14371655.png)
![5,5'-[(3-Nitrophenyl)methylene]bis(11-ethyl-11H-benzo[a]carbazole)](/img/structure/B14371661.png)
![N,N,N',N'-Tetramethyl-N''-[3-(trimethylsilyl)propyl]guanidine](/img/structure/B14371665.png)

![4-{3-[(4-Hydroxy-3-methoxyphenyl)methoxy]propyl}-2-methoxyphenol](/img/structure/B14371679.png)

![Ethanol, 2,2'-[[(2,4-diamino-6-pteridinyl)methyl]imino]di-(7CI)](/img/structure/B14371686.png)


![2-{[4-(Methanesulfinyl)phenyl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B14371709.png)
![2-[Bis(2-hydroxyethyl)amino]-6-methylpyrimidin-4(1h)-one](/img/structure/B14371714.png)
